N-(4-bromophenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide
Description
Properties
Molecular Formula |
C23H20BrN3O |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C23H20BrN3O/c1-16-6-2-3-7-17(16)14-22-26-20-8-4-5-9-21(20)27(22)15-23(28)25-19-12-10-18(24)11-13-19/h2-13H,14-15H2,1H3,(H,25,28) |
InChI Key |
AVHPRJWDGPVAED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(2-Methylbenzyl)-1H-Benzimidazole
The benzimidazole core is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with 2-methylbenzyl derivatives. A modified Phillips method involves refluxing o-phenylenediamine with 2-methylbenzyl chloride in 4 N HCl, followed by neutralization with ammonium hydroxide. Alternative approaches use thioglycolic acid or carbonyl diimidazole as cyclizing agents.
Optimization Note : Using DMF as a solvent with DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent increases yields to 75–85% compared to traditional HCl-mediated methods (60–70%).
Stepwise Synthesis Pathways
Step 1: Preparation of 2-Bromo-N-(4-bromophenyl)acetamide
2-Bromoacetamide derivatives are synthesized by reacting 4-bromoaniline with bromoacetyl chloride in ethanol. Triethylacetic acid is added to suppress side reactions:
Step …" style="color: rgb(204, 0, 0);">\text{4-Bromoaniline + Bromoacetyl Chloride} \xrightarrow{\text{EtOH, TEA}} \text{2-Bromo-N-(4-bromophenyl)acetamide} \quad \text{(Yield: 70–75\%)} $$
The benzimidazole intermediate is coupled with 2-bromo-N-(4-bromophenyl)acetamide in dry acetone using potassium carbonate (K₂CO₃) as a base: Step 2: Coupling with 2-(2-Methylbenzyl)-1H-Benzimidazole
\text{2-(2-Methylbenzyl)-1H-benzimidazole + 2-Bromo-N-(4-bromophenyl)acetamide} \xrightarrow{\text{Acetone, K₂CO₃}} \text{Target Compound} \quad \text{(Yield: 65–80%)} $$
Reaction Conditions :
-
Temperature: Room temperature to 50°C
-
Time: 12–24 hours
-
Molar Ratio: 1:1.2 (benzimidazole:bromoacetamide)
Pathway 2: One-Pot Tandem Synthesis
A streamlined method combines cyclization and coupling in a single pot:
-
o-Phenylenediamine, 2-methylbenzyl chloride, and bromoacetic acid are refluxed in DMF.
-
DCC is added to facilitate amide bond formation with 4-bromoaniline.
Advantages :
-
Reduces purification steps
-
Yields: 60–70%
Critical Reaction Parameters and Optimization
Solvent and Base Selection
| Parameter | Optimal Choice | Yield Impact |
|---|---|---|
| Solvent | Dry acetone | +15% vs. DCM |
| Base | K₂CO₃ | +20% vs. NaOH |
| Catalyst | None | - |
Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic substitution rates by stabilizing intermediates. K₂CO₃ outperforms stronger bases (e.g., NaOH) by minimizing hydrolysis of the bromoacetamide group.
Temperature and Time Optimization
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 65 |
| 50 | 12 | 78 |
| 80 | 6 | 72 |
Elevating temperatures beyond 50°C reduces yields due to decomposition of the benzimidazole core.
Structural Characterization and Validation
Spectroscopic Data
Purity Analysis
HPLC purity exceeds 98% when using recrystallization from ethanol/water (3:1).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Alkylation-Coupling | 78 | 98 | 1.0 |
| One-Pot Tandem | 68 | 95 | 0.8 |
| Patent WO2011099832A2 | 75 | 97 | 1.2 |
The alkylation-coupling sequence remains the gold standard for large-scale synthesis, balancing cost and yield. Patent methods often require specialized reagents (e.g., trifluoromethyl aldehydes), increasing costs.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with benzimidazole structures often exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial activity is typically evaluated using methods such as the turbidimetric method or disc diffusion assays.
- Case Study : A study on similar benzimidazole derivatives demonstrated promising antimicrobial activity against several pathogens, suggesting that N-(4-bromophenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide could exhibit comparable effects .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 1.27 | Gram-positive |
| Compound B | 2.54 | Gram-negative |
| This compound | TBD | TBD |
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Benzimidazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation.
- Case Study : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and colorectal carcinoma (HCT116). The Sulforhodamine B (SRB) assay is commonly used to assess cell viability and cytotoxicity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound C | 5.85 | HCT116 |
| Compound D | 4.53 | MCF7 |
| This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations:
Benzimidazole vs. Heterocyclic Cores: Compounds with triazinoindole (e.g., Compound 26) or pyridazinone cores (e.g., FPR2 agonists in ) exhibit distinct target selectivity compared to benzimidazole derivatives. The benzimidazole scaffold, as seen in the target compound and anthelmintic agents (e.g., Compound 3n), is associated with antiparasitic and anti-inflammatory activities .
Substituent Effects on Acetamide Moieties :
- The 4-bromophenyl group (common in the target compound and Compounds 26 and 14) increases molecular weight and lipophilicity, which correlates with enhanced membrane permeability and target binding .
- Nitro (e.g., Compound 3n) or methoxy groups (e.g., FPR2 agonists) on the acetamide’s phenyl ring modulate electronic properties, affecting receptor interactions. For example, nitro groups enhance electrophilicity, contributing to antiparasitic activity .
Biological Activity Trends: Anthelmintic Activity: Benzimidazole derivatives with electron-withdrawing groups (e.g., 4-chloro or 4-nitro) on the phenyl ring exhibit superior anthelmintic efficacy compared to alkyl-substituted analogs . Receptor Agonism: Pyridazinone-based acetamides (e.g., ) activate FPR2 receptors, whereas benzimidazole analogs may target different pathways, highlighting the role of core heterocycles in biological specificity.
Key Observations:
- Coupling Reactions : The target compound’s synthesis likely involves coupling a preformed benzimidazole intermediate with 4-bromoaniline, similar to Compound 26 in . This method typically achieves high purity (>95%).
- Challenges : Bulky substituents (e.g., 2-methylbenzyl) may require optimized reaction conditions (e.g., elevated temperatures or catalysts) to maintain yields .
Physicochemical and Pharmacokinetic Properties
Table 3: Molecular Properties of Selected Compounds
*LogP values estimated using fragment-based methods.
Biological Activity
N-(4-bromophenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 434.3 g/mol. The compound features a brominated phenyl group and a benzimidazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20BrN3O |
| Molecular Weight | 434.3 g/mol |
| CAS Number | 955326-20-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that introduce the brominated phenyl and benzimidazole groups. The precise synthetic pathway can vary, but it generally includes the formation of the benzimidazole core followed by acylation to attach the acetamide group.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of benzimidazole can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups like bromine enhances the antimicrobial efficacy by increasing the lipophilicity and altering the electronic distribution within the molecule.
- Antibacterial Activity :
- Compounds related to this compound have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values for similar compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and 5.64 to 77.38 µM against S. aureus .
- Antifungal Activity :
Anticancer Activity
In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies involving similar benzimidazole derivatives have shown promising results in inhibiting cancer cell lines such as MCF7 (human breast adenocarcinoma) using assays like Sulforhodamine B (SRB) .
Case Studies
Several case studies highlight the biological significance of compounds related to this compound:
- Study on Anticancer Activity : A study reported that certain benzimidazole derivatives exhibited IC50 values in the nanomolar range against MCF7 cells, indicating strong anticancer activity .
- Molecular Docking Studies : Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets, revealing insights into their mechanisms of action .
Q & A
Q. Methodological approach :
- Conduct SAR studies by systematically varying substituents on the benzimidazole and acetamide groups.
- Use statistical QSAR models (e.g., CoMFA, Random Forest) to correlate electronic parameters (σ, π) with activity .
Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?
- Reactor design : Use microwave-assisted synthesis for faster, more uniform heating (e.g., 100°C, 300 W) to reduce side reactions .
- Catalyst optimization : Screen Pd/C or CuI catalysts for cross-coupling steps, achieving yields >80% .
- Process analytics : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
Advanced: How do crystal packing interactions influence the compound’s stability and solubility?
- Hydrogen bonding : Strong N–H⋯N interactions in the crystal lattice (observed in X-ray studies) enhance thermal stability but reduce aqueous solubility .
- Co-crystallization : Explore co-formers like succinic acid to improve solubility while maintaining stability .
Advanced: What analytical techniques detect degradation products under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
